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Compound Name: _
dicarboxylate
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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
disodium pyridine-2,6-dicarboxylate, a compound of significant interest in coordination
chemistry, materials science, and pharmaceutical development. The following sections detall
the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopic characteristics of this molecule, intended for researchers, scientists, and drug
development professionals.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for disodium pyridine-
2,6-dicarboxylate. Data for the parent compound, pyridine-2,6-dicarboxylic acid, is included for
comparative purposes, as the disodium salt is its fully deprotonated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of disodium pyridine-2,6-dicarboxylate are typically recorded in deuterium
oxide (D20). The deprotonation of the carboxylic acid groups leads to a change in the electron
density of the pyridine ring, resulting in shifts of the proton and carbon signals compared to the
parent acid.

Table 1: *H NMR Spectroscopic Data
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Expected Disodium

Pyridine-2,6- o
. ; ] L. Pyridine-2,6- Lo
Protons (Position) dicarboxylic acid in ; . Multiplicity
dicarboxylate in
DMSO-de (ppm)
D20 (ppm)
H-3, H-5 8.29 ~8.1-8.3 Doublet (d)
H-4 8.24 ~8.0-8.2 Triplet (t)

Note: The precise chemical shifts for the disodium salt in D20 may vary slightly based on
concentration and pH. The formation of the carboxylate anion generally leads to a slight upfield

shift for the ring protons.

Table 2: 13C NMR Spectroscopic Data

o . . Expected Disodium
. Pyridine-2,6-dicarboxylic . .
Carbons (Position) L Pyridine-2,6-dicarboxylate
acid in DMSO-ds (ppm)

in D20 (ppm)
C=0 ~165 ~170-175
C-2,C-6 ~149 ~152-155
C-4 ~140 ~142-145
C-3,C-5 ~128 ~126-129

Note: In the disodium salt, the carboxylate carbon signal is expected to shift downfield due to
the change in hybridization and electron density upon deprotonation.

Infrared (IR) Spectroscopy

The IR spectrum of disodium pyridine-2,6-dicarboxylate is distinguished from its parent acid
by the absence of the broad O-H stretching band and the appearance of strong carboxylate
anion stretches.[1][2]

Table 3: Key IR Absorption Bands (cm~1)
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. . . Pyridine-2,6- Disodium Pyridine-
Functional Group Vibration Mode ; ] . .
dicarboxylic acid 2,6-dicarboxylate

Carboxylic Acid

O-H 3200-2500 (broad) Absent
Stretch

C-H Aromatic Stretch 3100-3000 3100-3000
Carboxylic Acid

C=0 ~1700 (strong) Absent
Stretch

COO~ Asymmetric Stretch Absent 1650-1540 (strong)

C=C, C=N Ring Stretch ~1580 ~1580

COO~ Symmetric Stretch Absent 1450-1360 (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of disodium pyridine-2,6-dicarboxylate in aqueous solution is pH-
dependent. In alkaline solutions (pH > 7), where the molecule exists as the dianion,
characteristic absorption maxima are observed. A study conducted at various pH values
showed that at a pH of 13.0, which represents the fully deprotonated species, specific
absorption bands are present.[3]

Table 4: UV-Vis Absorption Data in Aqueous Solution (pH 13)

Wavelength (Amax) Molar Absorptivity (g) Transition
~270-280 nm Concentration-dependent - T
~220-230 nm Concentration-dependent - T

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of disodium pyridine-2,6-
dicarboxylate in 0.5-0.7 mL of deuterium oxide (D20). Ensure the sample is fully dissolved.
A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4
acid sodium salt (TSP), can be added for chemical shift referencing (0.00 ppm).

 Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.
o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
o Apply a solvent suppression technique to attenuate the residual HDO signal.
e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled carbon spectrum.
o Alarger number of scans will be necessary due to the low natural abundance of 13C.
o Use a relaxation delay (e.g., 2 seconds) to ensure proper quantification if needed.

o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the chemical
shifts to the internal standard.

IR Spectroscopy (ATR Method)

o Sample Preparation: Place a small amount of the solid, powdered disodium pyridine-2,6-
dicarboxylate sample directly onto the crystal of the Attenuated Total Reflectance (ATR)
accessory.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory (e.g., with a diamond or germanium crystal).

o Background Collection: Clean the ATR crystal surface thoroughly with a suitable solvent
(e.g., isopropanol) and acquire a background spectrum. This will be subtracted from the

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b103295?utm_src=pdf-body
https://www.benchchem.com/product/b103295?utm_src=pdf-body
https://www.benchchem.com/product/b103295?utm_src=pdf-body
https://www.benchchem.com/product/b103295?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

sample spectrum to remove contributions from the atmosphere (COz, H20).

o Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact
with the crystal. Collect the sample spectrum over a typical range of 4000-400 cm™1,

o Data Processing: Perform a baseline correction and label the significant peaks.

UV-Vis Spectroscopy

e Sample Preparation:

o Prepare a stock solution of disodium pyridine-2,6-dicarboxylate of a known
concentration (e.g., 1 mM) in deionized water.

o Prepare a series of dilutions from the stock solution to determine the molar absorptivity
and to ensure the absorbance readings fall within the linear range of the instrument
(typically 0.1-1.0).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

» Baseline Correction: Fill a quartz cuvette with deionized water (or the same buffer used for
the sample) and place it in both the sample and reference holders. Run a baseline correction
over the desired wavelength range (e.g., 200-400 nm).

o Sample Measurement: Replace the blank in the sample holder with the cuvette containing
the sample solution. Scan the absorbance of the sample across the wavelength range.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax) and record the
corresponding absorbance values.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of
disodium pyridine-2,6-dicarboxylate.
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Caption: General workflow for the spectroscopic analysis of disodium pyridine-2,6-
dicarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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